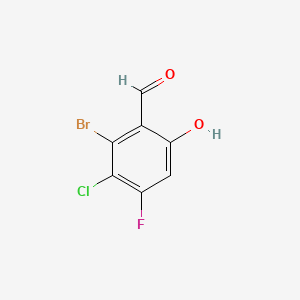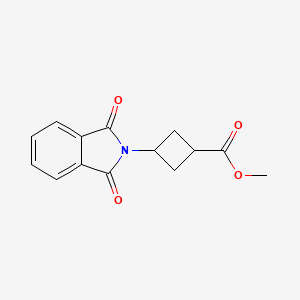
trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester: is a complex organic compound with a unique structure that includes a cyclobutane ring and an isoindole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindole Moiety: This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines to form isoindole derivatives.
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized via [2+2] cycloaddition reactions involving alkenes.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the isoindole moiety, converting it into dihydroisoindole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various substituted esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Substituted esters and amides.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their mechanical properties and thermal stability.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.
Electronics: It can be used in the production of electronic materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes or receptors, inhibiting their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
相似化合物的比较
trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclopentanecarboxylic acid methyl ester: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness:
Structural Rigidity: The cyclobutane ring provides unique structural rigidity compared to other similar compounds with larger ring systems.
Reactivity: The methyl ester group offers different reactivity compared to ethyl or other ester groups, influencing the compound’s chemical behavior and applications.
属性
分子式 |
C14H13NO4 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC 名称 |
methyl 3-(1,3-dioxoisoindol-2-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-19-14(18)8-6-9(7-8)15-12(16)10-4-2-3-5-11(10)13(15)17/h2-5,8-9H,6-7H2,1H3 |
InChI 键 |
IZEIGDSOQGLYAK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(C1)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)
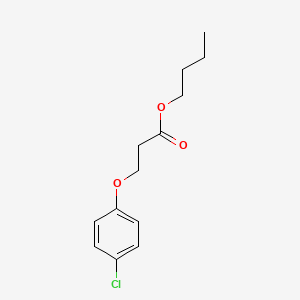

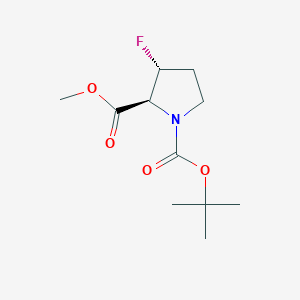
![(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905164.png)
![methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate](/img/structure/B13905174.png)
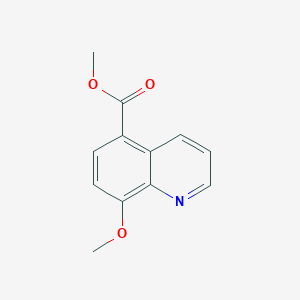
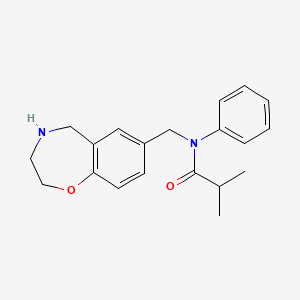
![3-[5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13905192.png)
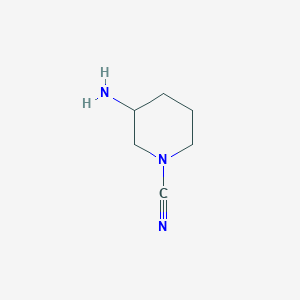
![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)
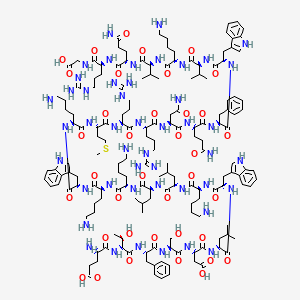
![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
